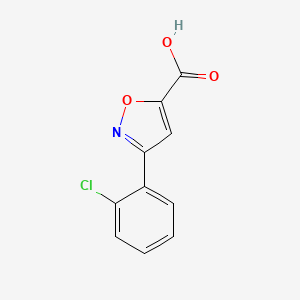

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Description

The exact mass of the compound 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVLLEXFHZRIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376926 | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-12-0 | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: Synthesis, Mechanisms, and Applications

Abstract

This technical guide provides an in-depth exploration of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. The document meticulously outlines the compound's discovery, tracing its emergence as a critical building block. It delves into the primary synthetic methodologies, offering a detailed, step-by-step protocol for its preparation via the classical [3+2] cycloaddition pathway involving 2-chlorobenzaldehyde and an appropriate β-ketoester. The guide further illuminates the underlying reaction mechanisms, providing expert insights into the chemical transformations that govern the formation of the isoxazole core. Comprehensive characterization data, including key physicochemical and spectroscopic properties, are systematically presented. A significant portion of this guide is dedicated to its primary application as a precursor in the synthesis of isoxazolyl-penicillin antibiotics, such as Cloxacillin.

Introduction and Significance

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a heterocyclic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a substituted phenyl ring attached to an isoxazole core, makes it an ideal scaffold for the development of potent therapeutic agents. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic and pharmacodynamic properties to molecules.

The primary significance of this compound lies in its role as a key intermediate in the semi-synthetic production of β-lactamase-resistant penicillins. Specifically, it forms the characteristic acyl side chain of antibiotics like Cloxacillin and Dicloxacillin, which are indispensable in treating infections caused by penicillinase-producing bacteria. The presence of the 2-chloro substituent on the phenyl ring is crucial for the steric hindrance that protects the antibiotic's β-lactam ring from enzymatic degradation.

Core Synthetic Pathways

The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the [3+2] cycloaddition reaction.[1][2] This involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. Another prevalent method is the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[3]

For 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, the most industrially relevant synthesis begins with 2-chlorobenzaldehyde. The overall workflow can be conceptualized as a one-pot, multi-component reaction, although it proceeds through distinct mechanistic steps.

Figure 1. High-level workflow for the synthesis of the target compound.

Mechanistic Insights

The synthesis is a fascinating cascade of classical organic reactions.

-

Oxime Formation: The process begins with the reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by proton transfer and subsequent dehydration to yield 2-chlorobenzaldehyde oxime.

-

In-situ Generation of Nitrile Oxide: The newly formed oxime is then converted in-situ to the corresponding nitrile oxide. This is typically achieved by chlorination of the oxime using an agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by base-induced dehydrohalogenation.[1] This step generates the highly reactive 1,3-dipole necessary for the cycloaddition.

-

[3+2] Dipolar Cycloaddition: The nitrile oxide immediately reacts with a dipolarophile. In this synthesis, the enol form of a β-ketoester, such as ethyl acetoacetate, serves this role. The concerted cycloaddition reaction forms a five-membered isoxazoline ring.[1][2] Subsequent elimination of water from this intermediate results in the formation of the aromatic isoxazole ring.

-

Saponification: The final step is the hydrolysis of the ester group on the isoxazole ring to the desired carboxylic acid. This is typically achieved by heating the ester intermediate with a base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Figure 2. Simplified reaction mechanism for isoxazole formation.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Ethyl acetoacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Step 1: Oxime and Cycloadduct Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents).

-

Slowly add the hydroxylamine solution to the stirred aldehyde solution.

-

Add ethyl acetoacetate (1 equivalent) to the mixture.

-

Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

-

Step 2: Saponification and Isolation:

-

After the initial reaction is complete, add an additional amount of sodium hydroxide solution (1.5 equivalents) to the flask.

-

Continue to reflux the mixture for another 2-3 hours to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

-

Step 3: Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified solid under vacuum to yield 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid as a white to off-white solid.

-

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| Appearance | White to pale brown solid | [5] |

| Melting Point | Approx. 186°C | [5] |

| CAS Number | 338982-12-0 | |

| InChI Key | VKVLLEXFHZRIFS-UHFFFAOYSA-N |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the chlorophenyl ring would appear in the aromatic region (approx. 7.4-7.8 ppm). The proton on the isoxazole ring would appear as a singlet further downfield. The carboxylic acid proton will be a broad singlet, its position being concentration and solvent dependent.

-

¹³C NMR: Characteristic peaks for the carboxylic acid carbonyl carbon (approx. 160-170 ppm), carbons of the isoxazole ring (with distinct shifts for C3, C4, and C5), and the six carbons of the 2-chlorophenyl ring.[6]

-

IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approx. 1700 cm⁻¹), and bands corresponding to C=N and C=C stretching of the aromatic rings.

Application in Drug Development: The Synthesis of Cloxacillin

The primary industrial application of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid is as a precursor for isoxazolyl penicillins.[7] The synthesis of Cloxacillin serves as a prime example.

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent, typically an acyl chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[8][9] This forms 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[10]

-

Acylation of 6-APA: The resulting acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillin antibiotics.[11] This reaction is an amide bond formation (acylation), where the primary amine of 6-APA attacks the carbonyl carbon of the acyl chloride, displacing the chloride. This crucial step attaches the characteristic side chain to the penicillin core.

-

Formation of the Final Drug: The product of this reaction is Cloxacillin.[11] It is often isolated and administered as a sodium salt to improve its solubility and stability.

Figure 3. Synthetic pathway from the title compound to Cloxacillin.

Conclusion

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid stands as a testament to the enabling power of heterocyclic chemistry in modern medicine. Its synthesis, rooted in the fundamental principles of cycloaddition and condensation reactions, provides a reliable and scalable route to a critical pharmaceutical intermediate. Understanding the nuances of its synthesis, from mechanistic pathways to practical laboratory protocols, is essential for professionals in drug development and process chemistry. The continued importance of semi-synthetic penicillins like Cloxacillin ensures that the study and application of this vital building block will remain a relevant and important area of scientific endeavor.

References

-

Scribd. Cloxacillin: Structure and Synthesis Insights. Available from: [Link]

-

Khan, I., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

-

YouTube. (2019). synthesis of isoxazoles. Available from: [Link]

-

MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

- Google Patents. (2005). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

ResearchGate. (2022). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. Available from: [Link]

-

Royal Society of Chemistry. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

-

Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]

-

SpectraBase. 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available from: [Link]

- Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Supporting Information. Analytical data for compounds 2,3,4,5. Available from: [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

-

University of Hertfordshire. Cloxacillin. Available from: [Link]

-

Wiley Online Library. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Available from: [Link]

-

Allen. The reactions of hydroxylamine with a symmetrical ketone. Available from: [Link]

-

Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [Link]

-

Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available from: [Link]

-

CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS#: 23598-72-3 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 9. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 10. 25629-50-9|3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 11. Cloxacillin [sitem.herts.ac.uk]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

For Immediate Release

[City, State] – January 16, 2026 – In the intricate landscape of pharmaceutical development, the precise characterization of molecular entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic properties of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the definitive identification and quality assessment of this important building block.

Introduction: The Significance of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, with the chemical formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol , belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] The title compound, featuring a substituted phenyl ring and a carboxylic acid moiety on the isoxazole core, presents a unique electronic and structural profile. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring its purity, stability, and suitability for downstream applications in the synthesis of novel therapeutic agents. This guide will detail the expected outcomes from key spectroscopic techniques, providing a virtual fingerprint for this molecule.

Molecular Structure and its Spectroscopic Implications

The structural features of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid— a 2-chlorophenyl group at the 3-position, a carboxylic acid at the 5-position, and the isoxazole ring itself—give rise to a distinct set of spectroscopic signatures. The ortho-substituted chlorophenyl ring will exhibit characteristic aromatic proton and carbon signals, with the chlorine atom inducing specific electronic effects. The isoxazole ring, an aromatic heterocycle, has its own unique proton and carbon environments. The carboxylic acid group will be readily identifiable in both infrared and nuclear magnetic resonance spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will display distinct signals corresponding to the aromatic protons and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Isoxazole Ring Proton (H-4): A sharp singlet is expected for the proton at the 4-position of the isoxazole ring. Based on data from similar isoxazole structures, this signal is predicted to appear in the range of δ 7.0 - 7.5 ppm.

-

2-Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will present as a complex multiplet in the aromatic region, generally between δ 7.4 and 7.8 ppm. The ortho-substitution pattern and the electronic influence of the chlorine atom will lead to overlapping signals. Specifically, one might expect two multiplets or a combination of doublets and triplets, reflecting the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | br s |

| Isoxazole H-4 | 7.0 - 7.5 | s |

| 2-Chlorophenyl-H | 7.4 - 7.8 | m |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Ten distinct carbon signals are expected.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon will resonate significantly downfield, anticipated in the range of δ 160 - 165 ppm.

-

Isoxazole Ring Carbons (C-3, C-4, and C-5): The three carbons of the isoxazole ring will have characteristic chemical shifts. C-3 and C-5, being attached to electronegative atoms and substituent groups, will appear further downfield than C-4. Predicted ranges are approximately δ 160-165 ppm for C-3 and δ 170-175 ppm for C-5, with C-4 appearing more upfield around δ 100-105 ppm.

-

2-Chlorophenyl Carbons: Six signals are expected for the carbons of the 2-chlorophenyl ring. The carbon bearing the chlorine atom (C-2') will be shifted downfield due to the inductive effect of the halogen. The other aromatic carbons will appear in the typical aromatic region of δ 120 - 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 165 |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-5 | 170 - 175 |

| Isoxazole C-4 | 100 - 105 |

| 2-Chlorophenyl C-1' | ~128 |

| 2-Chlorophenyl C-2' | ~133 |

| 2-Chlorophenyl C-3' to C-6' | 127 - 132 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range (e.g., 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. The FT-IR spectrum of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid will be characterized by several key absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present at approximately 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C=N and C=C Stretches (Aromatic and Heteroaromatic Rings): A series of medium to strong bands in the 1450-1650 cm⁻¹ region will correspond to the C=N stretching of the isoxazole ring and the C=C stretching of both the isoxazole and the phenyl rings.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1200-1300 cm⁻¹ range, attributable to the C-O stretching of the carboxylic acid.

-

C-Cl Stretch: A medium to strong absorption band in the 750-780 cm⁻¹ region is indicative of the C-Cl bond in the chlorophenyl group.

Table 3: Key Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C (Aromatic) | 1450 - 1650 | Medium-Strong |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium |

| C-Cl | 750 - 780 | Medium-Strong |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectrum

Using an ionization technique such as Electrospray Ionization (ESI) in negative ion mode, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 222.6. In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 224.6 would be observed. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the isoxazole ring.

Table 4: Predicted Key Mass Spectrometry Peaks

| Ion | Predicted m/z (for ³⁵Cl) | Ionization Mode |

| [M-H]⁻ | 222.6 | ESI (-) |

| [M+H]⁺ | 224.6 | ESI (+) |

| [M-COOH]⁺ | 179.0 | ESI (+) |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the 2-chlorophenyl group and the isoxazole ring is expected to give rise to characteristic absorption bands in the UV region.

Expected UV-Vis Spectrum

In a polar solvent like ethanol or methanol, it is anticipated that 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid will exhibit strong absorption maxima (λ_max) in the range of 250-280 nm. These absorptions are attributed to π → π* transitions within the aromatic and heteroaromatic systems. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Conclusion: A Multi-faceted Approach to Characterization

The robust characterization of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Visible spectroscopy probes the electronic nature of the molecule. The data and protocols presented in this guide serve as a comprehensive reference for the unambiguous identification and quality control of this valuable pharmaceutical intermediate, ensuring its integrity for the synthesis of next-generation therapeutics.

References

-

PubChem. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

-

SpectraBase. 3-Phenyl-5-isoxazolecarboxylic acid. Available from: [Link]

-

Royal Society of Chemistry. Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

Sources

An In-depth Technical Guide to 1H and 13C NMR Data for 3-Aryl-5-Isoxazolecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Aryl-5-Isoxazolecarboxylic Acids

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The 3-aryl-5-isoxazolecarboxylic acid framework, in particular, serves as a crucial building block in the synthesis of more complex molecules and as a key pharmacophore in its own right. A thorough understanding of the structural characterization of these compounds is paramount for quality control, reaction monitoring, and the rational design of new drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous elucidation of their molecular architecture. This guide provides a detailed exploration of the NMR spectral features of 3-aryl-5-isoxazolecarboxylic acids, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

The Foundation: Synthesis of the Isoxazole Core

The most common and versatile method for the synthesis of the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] In the context of 3-aryl-5-isoxazolecarboxylic acids, this typically involves the reaction of an in situ generated arylnitrile oxide with an acetylene bearing a carboxylate group or a precursor that can be subsequently oxidized. The arylnitrile oxides are generally formed from the corresponding aryldoximes via oxidation. This synthetic route allows for significant diversity in the aryl substituent, enabling the exploration of a wide range of structure-activity relationships.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a 3-aryl-5-isoxazolecarboxylic acid provides a wealth of information regarding the electronic environment of the individual protons within the molecule. The key regions of the spectrum and their interpretations are detailed below.

The Isoxazole Ring Proton (H4)

A hallmark of the 3,5-disubstituted isoxazole ring in a ¹H NMR spectrum is the singlet corresponding to the proton at the C4 position. This proton typically resonates in the range of δ 6.5-7.0 ppm .[1][2] Its precise chemical shift is influenced by the nature of the substituents at the C3 and C5 positions. The presence of a singlet for the isoxazole ring proton confirms the 3,5-disubstitution pattern. For instance, in 3,5-diphenylisoxazole, the isoxazole proton (H4) appears as a singlet at 6.84 ppm.[2]

The Aryl Group Protons

The protons on the 3-aryl substituent give rise to signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm . The multiplicity and chemical shifts of these protons are dictated by the substitution pattern on the aryl ring.

-

Monosubstituted Phenyl Ring: For an unsubstituted phenyl group at the C3 position, the protons will appear as a complex multiplet. Protons ortho to the isoxazole ring are generally found at a slightly higher chemical shift (more downfield) compared to the meta and para protons due to the electron-withdrawing nature of the heterocyclic ring.

-

Para-Substituted Phenyl Ring: In the case of a para-substituted phenyl ring, the aromatic protons often appear as two distinct doublets, characteristic of an AA'BB' spin system. For example, in (3-para-tolyl-isoxazole-5-yl)-methanol, the four aromatic protons present as two doublets at 7.13 ppm and 7.59 ppm.[1]

The Carboxylic Acid Proton

The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a chemical shift greater than δ 10 ppm . Its broadness is a result of hydrogen bonding and chemical exchange. In the ¹H NMR spectrum of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the carboxylic acid proton is observed at a very downfield shift of 13.1 ppm.[3]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule.

Isoxazole Ring Carbons

The three carbon atoms of the isoxazole ring have characteristic chemical shifts:

-

C3: This carbon, directly attached to the aryl group, is typically found in the range of δ 160-165 ppm . In 3,5-diphenylisoxazole, the C3 carbon resonates at 162.9 ppm.[2]

-

C4: The C4 carbon, bearing the lone proton of the ring, appears further upfield, generally between δ 95-110 ppm .[2] For 3,5-diphenylisoxazole, the C4 signal is at 97.4 ppm.[2]

-

C5: The C5 carbon, bonded to the carboxylic acid group, is significantly deshielded and resonates in the range of δ 168-172 ppm .[2] In 3,5-diphenylisoxazole, the C5 carbon is observed at 170.3 ppm.[2]

The Carboxylic Acid Carbon

The carbonyl carbon of the carboxylic acid group is the most deshielded carbon in the molecule, with its chemical shift typically appearing in the range of δ 160-175 ppm . The resonance of the carbonyl group in a related isoxazole compound was found at 177.7 ppm.[1]

Aryl Group Carbons

The carbon signals of the 3-aryl substituent are observed in the aromatic region, typically between δ 120 and 140 ppm . The chemical shifts are influenced by the electronic effects of the isoxazole ring and any other substituents on the aryl ring. The ipso-carbon (the carbon directly attached to the isoxazole ring) often has a distinct chemical shift compared to the other aromatic carbons.

Data Summary

| Proton/Carbon | Typical Chemical Shift Range (ppm) | Multiplicity (¹H NMR) | Notes |

| Isoxazole H4 | 6.5 - 7.0 | Singlet | Diagnostic for 3,5-disubstitution. |

| Aryl Protons | 7.0 - 8.5 | Multiplet, Doublets | Pattern depends on aryl substitution. |

| Carboxylic Acid Proton | > 10 | Broad Singlet | Highly deshielded and often broad. |

| Isoxazole C3 | 160 - 165 | Attached to the aryl group. | |

| Isoxazole C4 | 95 - 110 | Bears the isoxazole proton. | |

| Isoxazole C5 | 168 - 172 | Attached to the carboxylic acid. | |

| Carboxylic Acid Carbon | 160 - 175 | Carbonyl carbon. | |

| Aryl Carbons | 120 - 140 | Pattern depends on aryl substitution. |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A self-validating protocol for preparing 3-aryl-5-isoxazolecarboxylic acids for NMR analysis is as follows:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[3] The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift determination.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues and improve spectral resolution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H. Higher field strengths will provide better spectral dispersion. Standard acquisition parameters are typically sufficient, but optimization of parameters such as the number of scans may be necessary for dilute samples.

Visualizing the Core Structure

Caption: General structure of a 3-aryl-5-isoxazolecarboxylic acid.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and indispensable methodology for the structural elucidation of 3-aryl-5-isoxazolecarboxylic acids. The characteristic chemical shifts and coupling patterns detailed in this guide serve as a reliable reference for researchers engaged in the synthesis and development of novel isoxazole-based compounds. A meticulous analysis of the NMR data, grounded in the principles outlined herein, ensures the scientific integrity of the reported structures and facilitates the advancement of drug discovery programs.

References

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.

- Supporting Information for "3".

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR - ChemicalBook.

Sources

A Senior Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Executive Summary

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, a molecule incorporating three key chemical moieties—a substituted aromatic ring, a heterocyclic isoxazole core, and a carboxylic acid—presents a unique analytical challenge and opportunity. This technical guide provides a comprehensive framework for its analysis using High-Resolution Mass Spectrometry (HRMS), coupled with Tandem Mass Spectrometry (MS/MS). As Senior Application Scientists, our goal is not merely to provide a protocol, but to illuminate the rationale behind each analytical choice. We will explore optimal ionization strategies, detail a robust experimental workflow from sample preparation to data acquisition, and, most critically, delve into the predictable and diagnostic fragmentation pathways of the parent molecule. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a rigorous and validated method for the characterization of this and structurally related compounds.

Introduction: The Analyte and the Analytical Imperative

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) is a small molecule of interest in medicinal chemistry and synthetic programs.[1][2][3][4] Its structural complexity, arising from the combination of an acidic functional group and a fragile heterocyclic system, necessitates a sophisticated analytical approach for unambiguous identification and characterization.

Mass spectrometry, particularly when hyphenated with liquid chromatography (LC-MS), serves as the primary tool for several critical assessments:

-

Identity Confirmation: Verifying the molecular weight and elemental composition against the theoretical structure.

-

Purity Analysis: Detecting and identifying process-related impurities or degradants.

-

Metabolite Identification: Aiding in preclinical studies by elucidating biotransformations.

This guide focuses on leveraging the power of Electrospray Ionization (ESI) with HRMS and MS/MS to achieve these objectives with the highest degree of scientific confidence.

Foundational Principles for This Analysis

The successful analysis of our target molecule hinges on three core mass spectrometric principles. The choice to employ these specific techniques is a direct consequence of the analyte's chemical nature.

The Ionization Strategy: Negative vs. Positive Electrospray Ionization (ESI)

ESI is the premier choice for polar, non-volatile small molecules, as it is a "soft" ionization technique that typically preserves the intact molecule as a charged ion.[5] For 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, we have two primary options:

-

Negative Ion Mode (Recommended Primary Mode): The carboxylic acid moiety is acidic and readily loses a proton in solution to form a carboxylate anion. This makes it exceptionally well-suited for negative mode ESI, where it will be detected as the deprotonated molecule, [M-H]⁻.[6][7][8] This mode is often more sensitive and produces cleaner spectra for acidic compounds.

-

Positive Ion Mode (Valuable Secondary Mode): While less intuitive, positive mode analysis can provide complementary structural data. The nitrogen atom on the isoxazole ring can accept a proton, forming the protonated molecule, [M+H]⁺. This allows for the exploration of different fragmentation pathways that may not be observed in negative mode.

Expert Rationale: We begin with negative mode as our primary experiment due to the high proton affinity of the carboxylic acid group, which promises robust signal intensity. We then perform a secondary analysis in positive mode to gather complementary fragmentation data, creating a more complete structural dossier.

The Power of High-Resolution Mass Spectrometry (HRMS)

Distinguishing our target from potential isobaric impurities (compounds with the same nominal mass but different elemental formulas) is critical. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm).[9][10][11] This allows for the confident determination of the elemental formula from the exact mass of the molecular ion.[12]

For C₁₀H₆ClNO₃, the theoretical exact mass of the [M-H]⁻ ion is 222.0014 Da. An HRMS measurement provides the necessary confidence to confirm this composition.

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what the molecule is, Tandem MS (or MS²) tells us about its structure. In an MS/MS experiment, the specific molecular ion of interest (e.g., m/z 222.0014) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed.[13] The fragmentation pattern is a structural fingerprint, revealing the weakest bonds and most stable fragments of the molecule.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is paramount. The following sections detail the necessary steps and parameters, which are summarized in the workflow diagram below.

Caption: High-level workflow for the LC-HRMS analysis.

Step 1: Sample & Solvent Preparation

The causality behind solvent choice is critical for ensuring analyte stability and ionization efficiency.

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in a high-purity polar organic solvent such as Methanol or Acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture that mimics the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile).

-

Mobile Phase Additives:

-

For Negative Mode ESI , use a weak base like 0.1% ammonium hydroxide or 5 mM ammonium acetate to ensure the carboxylic acid is deprotonated in solution prior to entering the ESI source.

-

For Positive Mode ESI , use a weak acid like 0.1% formic acid to promote protonation of the isoxazole nitrogen.

-

Step 2: Liquid Chromatography (LC) Method

LC separates the analyte from any impurities and delivers a consistent flow to the mass spectrometer. A standard reversed-phase method is suitable.

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and peak shape for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 10 min | A general-purpose gradient to ensure elution of the analyte and separation from potential impurities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |

| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |

Note: For dedicated negative mode analysis, the formic acid can be replaced with 5 mM ammonium acetate.

Step 3: Mass Spectrometer Parameters

These parameters must be optimized for the specific instrument, but the following table provides a validated starting point for a Q-TOF or Orbitrap system.

| Parameter | Negative ESI Mode ([M-H]⁻) | Positive ESI Mode ([M+H]⁺) |

| Capillary Voltage | -3.0 kV | +3.5 kV |

| Source Temperature | 120 °C | 120 °C |

| Desolvation Temp. | 350 °C | 350 °C |

| Cone Gas Flow | 50 L/hr | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr | 600 L/hr |

| MS1 Scan Range | m/z 50 - 500 | m/z 50 - 500 |

| MS1 Resolution | > 30,000 | > 30,000 |

| MS/MS Precursor Ion | m/z 222.00 | m/z 224.02 |

| Collision Energy | 10-40 eV (Ramp) | 10-40 eV (Ramp) |

Trustworthiness Check: Ramping the collision energy is a self-validating approach. It ensures that both low-energy (gentle) and high-energy (extensive) fragmentation pathways are captured in a single experiment, providing a comprehensive fragmentation map.

Data Interpretation: Decoding the Mass Spectra

This section details the expected results and provides a logical framework for interpreting the fragmentation data.

Structure and Key Moieties

Caption: Chemical structure of the target analyte.

Full Scan (MS1) Analysis

In the full scan spectrum, the primary goal is to locate the molecular ion and confirm its elemental composition.

-

Negative Mode: Expect a prominent ion at m/z 222.0014 , corresponding to [C₁₀H₅ClNO₃]⁻.

-

Positive Mode: Expect the base peak at m/z 224.0166 , corresponding to [C₁₀H₇ClNO₃]⁺. Look for potential adducts like [M+Na]⁺ at m/z 246.00.

Proposed MS/MS Fragmentation Pathways

The true structural investigation begins with MS/MS. The following diagrams illustrate the most probable fragmentation cascades.

The deprotonated carboxylate is the driving force of fragmentation in this mode.

Caption: Key fragmentation pathway in negative ESI mode.

-

Loss of Carbon Dioxide (Decarboxylation): This is the most common and diagnostically significant fragmentation for deprotonated carboxylic acids.[6] The initial ion at m/z 222.00 will readily lose 44.99 Da to produce a highly abundant fragment ion at m/z 177.01 . This confirms the presence of the carboxylic acid group.

-

Ring Cleavage: The resulting carbanion at m/z 177.01 can undergo further fragmentation. A likely pathway involves the cleavage of the isoxazole ring, potentially losing hydrogen cyanide (HCN, 27.01 Da), to yield a fragment at m/z 150.01 .

Protonation at the isoxazole nitrogen initiates a different set of fragmentation reactions.

Caption: Plausible fragmentation pathways in positive ESI mode.

-

Initial Losses from Carboxylic Acid: The protonated molecule can undergo facile losses related to the acid group.

-

Loss of Water (-18.01 Da): A common loss from protonated carboxylic acids, yielding a fragment at m/z 206.01 .

-

Loss of Formic Acid (-46.01 Da): A direct loss of the entire carboxylic acid group as a neutral molecule results in a significant fragment at m/z 179.02 . This is highly diagnostic.

-

-

Sequential Loss (Water then Carbon Monoxide): The ion at m/z 206.01 can subsequently lose carbon monoxide (-28.00 Da) to produce a fragment at m/z 196.02 .

-

Isoxazole Ring Fragmentation: The most characteristic fragmentation of isoxazoles involves the cleavage of the weak N-O bond.[14][15] Following the loss of the carboxylic acid, the fragment at m/z 179.02, which represents the 3-(2-chlorophenyl)isoxazole core, can fragment further. A key resulting ion would be the chlorotropylium ion or a related chlorophenyl cation at m/z 111/113 (due to chlorine isotopes), or a fragment representing the 2-chlorobenzonitrile cation at m/z 137/139 .

Conclusion and Future Perspectives

This guide outlines a comprehensive and scientifically rigorous approach to the mass spectrometric analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. By employing a dual-mode ESI strategy coupled with high-resolution MS and tandem MS, one can achieve unambiguous structural confirmation. The key diagnostic evidence includes:

-

Accurate mass measurement of the molecular ion in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

-

Observation of a characteristic neutral loss of CO₂ (44.99 Da) from the [M-H]⁻ precursor ion.

-

Observation of a characteristic neutral loss of HCOOH (46.01 Da) from the [M+H]⁺ precursor ion.

This validated methodology serves not only as a quality control tool for the parent compound but also as a foundational blueprint for tackling related analytical challenges, such as impurity profiling, stability testing, and the identification of its metabolites in complex biological matrices.

References

-

Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

-

Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(4), 915-926. [Link]

-

Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

-

Daumar, P., & George, C. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytica Chimica Acta, 605(1), 61-69. [Link]

-

Xie, F., & Si, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-34. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Chan, K. H. (2005). Method of analysis of carboxylic acid by mass spectrometry.

-

Ulbrich, A., & Westphall, M. S. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(21), 10798–10803. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Khader, M. A., & Ramana, D. V. (1991). The mass spectral fragmentation of isoxazolyldihydropyridines. Organic Mass Spectrometry, 26(11), 979-982. [Link]

-

Ceraulo, L., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 4(8), 629-637. [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

-

Roy, S., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 785-795. [Link]

-

Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(1), 1-10. [Link]

-

Ceraulo, L., & Schiavo, S. (1986). Mass Spectrometry of Oxazoles. Heterocycles, 24(5), 1331-1357. [Link]

-

SpectraBase. (n.d.). 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

-

Pires, E., & de Souza, M. V. N. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18, 1269-1275. [Link]

-

D'Agostino, L. A., & Vining, P. G. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 492-525. [Link]

-

Yalalov, D. A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843. [Link]

-

Bijlsma, L., & Sancho, J. V. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics, 16(1), 1-12. [Link]

-

Gower, A. J., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134. [Link]

-

Gower, A. J., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. [Link]

-

Gamoh, K., & Kishi, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 537-542. [Link]

-

NIST. (n.d.). Mass Spectrum (electron ionization) of Lilial. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

Sources

- 1. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid 338982-12-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | 338982-12-0 [sigmaaldrich.com]

- 4. 338982-12-0 Cas No. | 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid | Matrix Scientific [matrixscientific.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. measurlabs.com [measurlabs.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. umimpact.umt.edu [umimpact.umt.edu]

- 15. pubs.acs.org [pubs.acs.org]

Solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to deliver a foundational understanding of the physicochemical principles governing the solubility of this molecule. We present a theoretical framework based on its structural attributes, detail a robust experimental protocol for empirical solubility determination, provide a qualitative solubility profile based on established chemical principles, and discuss the practical implications for chemical synthesis, purification, and formulation.

Introduction to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a heterocyclic aromatic compound. Its structure, characterized by three key functional domains—a carboxylic acid group, an isoxazole ring, and a chlorophenyl substituent—dictates its chemical behavior and physical properties, most notably its solubility.

-

Carboxylic Acid (-COOH): This acidic group is a primary driver of solubility. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar, protic solvents. Its acidity (pKa) is a critical factor in pH-dependent solubility and interactions with basic solvents.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. It contributes to the molecule's polarity and can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

2-Chlorophenyl Group: This bulky, nonpolar aromatic group introduces hydrophobicity (lipophilicity) to the molecule. The presence of the chlorine atom slightly increases its polarity compared to an unsubstituted phenyl ring but primarily contributes to van der Waals forces and potential π-π stacking interactions.

The interplay between the polar, hydrophilic carboxylic acid and the nonpolar, lipophilic chlorophenyl group creates a molecule with a complex solubility profile, requiring careful solvent selection for processes such as reaction, extraction, and crystallization.

Theoretical Framework for Solubility

A molecule's solubility is governed by the principle "like dissolves like," where the intermolecular forces between the solute and solvent must be strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Physicochemical Properties

Understanding the inherent properties of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is essential for predicting its solubility.

| Property | Predicted/Estimated Value | Significance for Solubility |

| Molecular Formula | C₁₀H₆ClNO₃ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 223.62 g/mol | Influences solubility on a mass basis (e.g., mg/mL). |

| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid is weakly acidic, meaning it will be largely protonated (neutral) in neutral or acidic organic solvents but will deprotonate and become a highly polar salt in the presence of basic solvents (e.g., amines). |

| Predicted XLogP3 | 2.6 | This positive LogP value indicates a moderate degree of lipophilicity, suggesting a preference for organic phases over water and better solubility in less polar organic solvents compared to highly polar ones like water. |

| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond, favoring interactions with H-bond accepting solvents (e.g., ethers, ketones, DMSO). |

| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) | Can accept hydrogen bonds, favoring interactions with H-bond donating solvents (e.g., alcohols, water). |

Solvent-Solute Interactions

The solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in a given solvent is determined by the compatibility of their intermolecular forces:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the carboxylic acid group through strong hydrogen bonding and the polar isoxazole ring. Solubility is expected to be favorable.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors but cannot donate. They will strongly solvate the carboxylic acid proton. Solvents like DMSO and DMF are highly polar and are often excellent solvents for multifunctional compounds. Acetonitrile, being less polar, may show moderate solubility.

-

Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity and can act as hydrogen bond acceptors. They are expected to be effective at solvating the molecule, though likely less so than alcohols or DMSO.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar and can engage in dipole-dipole interactions. They will primarily solvate the chlorophenyl and isoxazole portions of the molecule. Solubility may be limited due to poor solvation of the highly polar carboxylic acid group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents only offer weak van der Waals forces. They are poor solvents for the polar carboxylic acid and isoxazole functionalities, and thus, solubility is expected to be very low. The aromatic nature of toluene may offer some minor affinity for the chlorophenyl ring via π-π interactions.

The following diagram illustrates the key factors that influence the dissolution process.

Caption: Key molecular and solvent properties influencing solubility.

Experimental Determination of Solubility: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

Experimental Workflow

The following diagram outlines the workflow for the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled chamber set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Expert Insight: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.

-

-

Phase Separation: Remove the vials from the shaker and let them stand undisturbed in the temperature-controlled chamber for at least 1-2 hours to allow the excess solid to settle.

-

Trustworthiness Check: For robust separation, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to completely remove any undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to prevent adsorption effects.

-

-

Sample Preparation: Immediately after filtration, accurately pipette an aliquot of the clear, saturated solution and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the original solubility (S) using the measured concentration (C_measured), the dilution volume (V_final), and the initial aliquot volume (V_initial): S (mg/mL) = C_measured (mg/mL) × (V_final / V_initial)

Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the theoretical principles discussed above. This table serves as a practical guide for initial solvent screening.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High (> 50 mg/mL) | Excellent H-bond donor/acceptor capabilities effectively solvate the carboxylic acid. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (> 100 mg/mL) | Exceptionally strong H-bond acceptor and high polarity can disrupt crystal lattice effectively. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very High (> 100 mg/mL) | Similar to DMSO, a powerful polar solvent capable of strong solute-solvent interactions. |

| Ethers | Tetrahydrofuran (THF) | Medium (10-50 mg/mL) | Good H-bond acceptor and moderate polarity. Solvates the molecule effectively. |

| Ketones | Acetone | Medium (10-50 mg/mL) | Polar aprotic solvent, good H-bond acceptor. |

| Esters | Ethyl Acetate | Medium-Low (5-20 mg/mL) | Less polar than ketones or THF, providing moderate solvation. |

| Chlorinated | Dichloromethane (DCM) | Low (1-10 mg/mL) | Poorly solvates the carboxylic acid group, leading to limited solubility despite affinity for the aromatic portions. |

| Aromatic | Toluene | Very Low (< 1 mg/mL) | Nonpolar solvent with no H-bonding ability. Cannot overcome the solute's crystal lattice energy. |

| Aliphatic | n-Hexane | Insoluble (< 0.1 mg/mL) | Highly nonpolar solvent, completely incompatible with the polar functional groups of the solute. |

Practical Implications and Applications

-

Reaction Chemistry: For homogeneous reactions, solvents like DMF, THF, or acetonitrile would be suitable choices to ensure the dissolution of the starting material.

-

Purification by Crystallization: A common strategy is to dissolve the compound in a solvent where it has high solubility at an elevated temperature (e.g., ethanol, THF) and then induce crystallization by cooling or by adding an anti-solvent where it is insoluble (e.g., hexane, water). The predicted solubility profile suggests that a solvent/anti-solvent system like Ethanol/Water or THF/Hexane would be highly effective.

-

Chromatography: The moderate solubility in solvents like ethyl acetate and dichloromethane suggests their utility as components in mobile phases for silica gel column chromatography.

-

Formulation Development: For creating liquid formulations, highly polar solvents like DMSO or N-Methyl-2-pyrrolidone (NMP) would be primary candidates for achieving high concentrations.

Conclusion

The solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a complex function of its distinct structural motifs. The polar carboxylic acid and isoxazole ring necessitate polar solvents capable of hydrogen bonding, while the nonpolar chlorophenyl group contributes to its affinity for organic media. High solubility is predicted in polar solvents such as alcohols and aprotic amides (DMSO, DMF), with moderate solubility in ethers and ketones. Conversely, the compound is expected to be poorly soluble in nonpolar hydrocarbon and chlorinated solvents. For precise and reliable data, the isothermal shake-flask method detailed herein provides a gold-standard protocol. This guide equips the researcher with both the theoretical understanding and the practical tools needed to effectively manage and utilize this compound in a laboratory or process setting.

References

-

PubChem, National Center for Biotechnology Information. Compound Summary for CID 10427308, 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid. Available from: [Link]

-

OECD. OECD Guideline for the Testing of Chemicals 105: Water Solubility. Organisation for Economic Co-operation and Development. Available from: [Link]

The Crystalline Structure of Substituted Isoxazolecarboxylic Acids: From Supramolecular Synthons to Rational Drug Design

An In-Depth Technical Guide:

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] When functionalized with a carboxylic acid, this scaffold gains a powerful modulator of both biological activity and physicochemical properties. The solid-state structure, or crystalline form, of these molecules is of paramount importance, directly influencing critical drug development parameters such as solubility, stability, and bioavailability.[3] This guide provides an in-depth exploration of the crystalline architecture of substituted isoxazolecarboxylic acids. We will dissect the dominant intermolecular forces that govern crystal packing, explain the experimental workflows used for their characterization, and analyze how specific substituents can be used to engineer desired solid-state properties. This document serves as a technical resource for researchers aiming to understand and control the crystalline landscape of this vital class of compounds.

The Isoxazolecarboxylic Acid Scaffold: A Nexus of Bioactivity and Physicochemical Control

The five-membered isoxazole heterocycle is a privileged structure in drug discovery, valued for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups.[4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The introduction of a carboxylic acid moiety appends a potent hydrogen-bonding group that can engage in specific, high-affinity interactions with biological targets.

Beyond its role in pharmacodynamics, the carboxylic acid group, in concert with the isoxazole nitrogen, becomes a primary driver of the compound's supramolecular chemistry. The resulting crystal structure dictates the material's physical properties. A stable, well-defined crystalline form is essential for consistent manufacturing, formulation, and ultimately, therapeutic performance. The study of these structures falls under the umbrella of crystal engineering, a field dedicated to designing solids with desired properties based on a thorough understanding of intermolecular interactions.[3][6]

Synthesis and the Art of Single Crystal Cultivation

The journey to understanding a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals.

Synthetic Strategies

The construction of the substituted isoxazole ring is most commonly achieved via [3+2] cycloaddition reactions, where a nitrile oxide reacts with an alkyne.[5] For isoxazolecarboxylic acids, this often involves an alkyne precursor already bearing the carboxyl group (or a protected version thereof). The choice of solvent and base can be crucial for optimizing yield and purity.[7]

Experimental Protocol: Growing Crystals for X-ray Diffraction

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is a critical, and often empirical, step. The goal is to allow molecules to self-assemble slowly and methodically into a highly ordered lattice. Slow evaporation is a widely used and effective technique.

Objective: To grow single crystals of a substituted isoxazolecarboxylic acid suitable for SC-XRD analysis.

Materials:

-

Purified substituted isoxazolecarboxylic acid compound (5-20 mg).

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone).

-

Small, clean glass vials (e.g., 4 mL).

-

Vial caps or paraffin film.

Methodology:

-

Solvent Screening: Begin by testing the solubility of the compound in various solvents. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

-

Preparation of a Saturated Solution: Place 5-10 mg of the compound into a clean vial. Add the chosen solvent dropwise while gently warming and agitating until the solid completely dissolves. The aim is to create a solution that is just shy of saturation or saturated at a slightly elevated temperature.

-

Inducing Slow Evaporation:

-

Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with paraffin film and pierce it with a needle 1-2 times. This restricts the rate of evaporation.

-

Place the vial in a location free from vibration and significant temperature fluctuations.

-

-

Incubation and Observation: Allow the vial to stand undisturbed for several days to weeks. Monitor periodically for the formation of small, transparent crystals with well-defined facets.

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry. The crystals are now ready for mounting and analysis.

Elucidating the Architecture: The Crystallographic Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8][9]

The SC-XRD Experiment

In an SC-XRD experiment, a focused beam of X-rays is directed at a single crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded by a detector. By rotating the crystal and collecting numerous diffraction patterns, a complete dataset is obtained. Sophisticated software is then used to solve the "phase problem" and reconstruct a three-dimensional electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Workflow for Structural Determination

The process from crystal to final structure follows a well-defined path.

Caption: Common hydrogen-bonding synthons in isoxazolecarboxylic acids.

Weaker Interactions: The Supporting Cast

While O-H···O/N bonds often define the primary structural motif, the overall three-dimensional packing is consolidated by a network of weaker interactions:

-

C-H···O Interactions: The oxygen atoms of the carboxyl group and the isoxazole ring frequently act as acceptors for weak C-H···O hydrogen bonds, helping to link the primary motifs. [10]* π-π Stacking: Aromatic substituents on the isoxazole ring can engage in π-π stacking interactions, which are crucial for densifying the crystal packing.

-